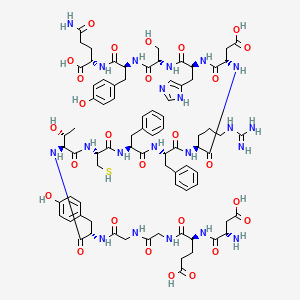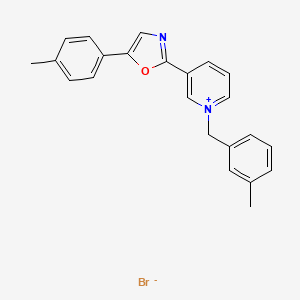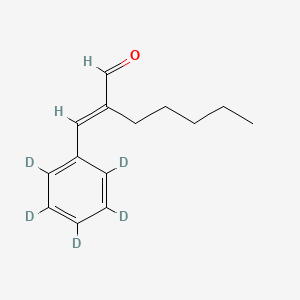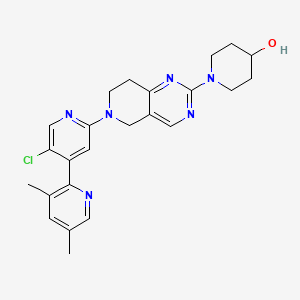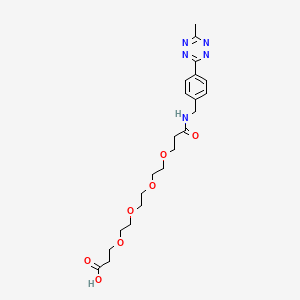
Me-Tet-PEG4-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-COOH involves the incorporation of a tetrazine group into a PEG chain. The general synthetic route includes:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Tetrazine Introduction: The tetrazine group is introduced through a reaction with a tetrazine-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Tetrazine Functionalization: Introduction of the tetrazine group using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG4-COOH primarily undergoes:
Inverse Electron Demand Diels-Alder Reactions (iEDDA): This reaction occurs between the tetrazine group and TCO-containing compounds
Substitution Reactions: The carboxyl group can participate in substitution reactions to form esters or amides
Common Reagents and Conditions
Tetrazine Reagents:
TCO Compounds: React with the tetrazine group in iEDDA reactions.
Carboxylation Agents: Used to introduce the carboxyl group
Major Products
Bioconjugates: Formed through iEDDA reactions with TCO-containing biomolecules.
Esters and Amides: Formed through substitution reactions involving the carboxyl group
Scientific Research Applications
Me-Tet-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for imaging and therapeutic purposes.
Medicine: Employed in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various industrial applications
Mechanism of Action
Me-Tet-PEG4-COOH exerts its effects through the following mechanisms:
iEDDA Reactions: The tetrazine group undergoes specific iEDDA reactions with TCO-containing compounds, enabling targeted chemical bonding.
Molecular Targets: The primary molecular targets are TCO-containing biomolecules, which are conjugated to the PEGylated tetrazine
Comparison with Similar Compounds
Similar Compounds
COOH-PEG4-COOH: A similar compound with two carboxyl groups instead of a tetrazine group.
Tetrazine-PEG4-NHS: Another tetrazine-containing PEG linker with an NHS ester group for amine conjugation
Uniqueness
Me-Tet-PEG4-COOH is unique due to its specific tetrazine group, which allows for highly selective iEDDA reactions with TCO-containing compounds. This specificity makes it particularly useful in bioconjugation applications where targeted chemical bonding is essential .
Properties
Molecular Formula |
C22H31N5O7 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-22(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-31-10-12-33-14-15-34-13-11-32-9-7-21(29)30/h2-5H,6-16H2,1H3,(H,23,28)(H,29,30) |
InChI Key |
UEWCOLSWCISPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
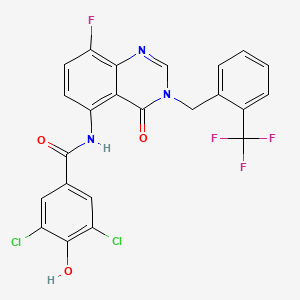
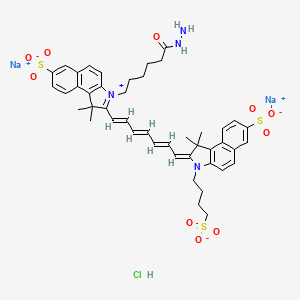
![GeXIVA[1,2]](/img/structure/B12375486.png)
